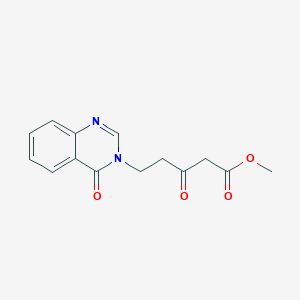

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate

Overview

Description

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone moiety and a pentanoic acid ester group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-quinazoline-3-carboxylic acid with a suitable pentanoic acid derivative under acidic or basic conditions. The reaction is often catalyzed by agents such as sulfuric acid or sodium hydroxide, followed by esterification using methanol and a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is primarily investigated for its antitumor properties. The quinazoline derivatives have been recognized for their ability to interact with various biological targets, making them candidates for the development of anticancer agents.

Case Study: Antitumor Activity

Research has indicated that compounds containing the quinazoline structure exhibit significant cytotoxic effects against various cancer cell lines. For example, studies on related quinazoline derivatives have shown promising results in inhibiting the growth of Diffuse Large B-cell Lymphoma (DLBCL) cells, suggesting that this compound may similarly exhibit potent antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest .

Pharmaceutical Development

The compound's structure allows it to be modified to enhance its pharmacological properties. Derivatives of this compound can be synthesized to improve solubility, bioavailability, and specificity towards cancerous cells.

Potential Drug Formulations

Given its structural characteristics, there is potential for developing formulations that target specific cancer pathways or enhance the delivery of chemotherapeutic agents. This could involve:

- Combination therapies with existing chemotherapeutics to enhance efficacy.

- Targeted delivery systems using nanoparticles or liposomes to improve localization at tumor sites.

Research Applications

Beyond its therapeutic potential, this compound can be utilized in research settings to explore:

- Mechanistic studies on how quinazoline derivatives interact with cellular pathways.

- Structure-activity relationship (SAR) studies to identify key functional groups responsible for biological activity.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-Oxo-4H-quinazoline-3-carboxylic acid

- 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-pentanoic acid ethyl ester

- 3-Oxo-5-(4-oxo-4H-quinazolin-3-yl)-butanoic acid methyl ester

Uniqueness

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate is unique due to its specific ester group and the length of the pentanoic acid chain

Biological Activity

Methyl 3-oxo-5-(4-oxoquinazolin-3(4H)-yl)pentanoate (CAS No. 1229627-28-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Molecular Weight : 274.27 g/mol

LogP : 0.9188 (indicating moderate lipophilicity)

Polar Surface Area (PSA) : 78.26 Ų (suggesting potential for good membrane permeability) .

Synthesis

The synthesis of this compound involves several steps, typically starting from simpler precursors that undergo condensation reactions to form the quinazoline scaffold. The detailed synthetic pathways are outlined in various patents, indicating that the compound can be synthesized through established organic chemistry techniques .

Anticancer Properties

Recent studies have indicated that compounds containing the quinazoline moiety exhibit significant anticancer properties. Specifically, derivatives like this compound have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including leukemia and lymphoma types .

Mechanism of Action :

- Inhibition of Angiogenesis : Certain quinazoline derivatives have been reported to inhibit angiogenesis, which is critical for tumor growth and metastasis.

- Cytokine Modulation : The compound may modulate cytokine production, particularly inhibiting tumor necrosis factor-alpha (TNF-α), which plays a role in inflammation and cancer progression .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, studies indicate IC50 values in the low micromolar range for certain leukemia cell lines, suggesting effective potency .

Case Studies

- Leukemia Cell Lines : In a study evaluating the efficacy of quinazoline derivatives, this compound was tested against CCRF-CEM leukemia cells, yielding an IC50 value of approximately 6.7 µg/mL, indicating significant activity compared to other tested compounds .

- Cytokine Inhibition : Another study highlighted the capability of similar compounds to inhibit TNF-α production in macrophage models, suggesting potential anti-inflammatory properties alongside anticancer activity .

Summary of Biological Activities

Properties

IUPAC Name |

methyl 3-oxo-5-(4-oxoquinazolin-3-yl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-20-13(18)8-10(17)6-7-16-9-15-12-5-3-2-4-11(12)14(16)19/h2-5,9H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVVNPGJFRPQOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CCN1C=NC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.